1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride
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Overview
Description
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two amino groups and a carbonyl chloride group attached to an anthracene backbone. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: It is utilized in the production of high-performance materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid
- 2,6-Diaminoanthraquinone
- Butyl 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
Uniqueness
Compared to similar compounds, 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Properties
CAS No. |
23478-54-8 |
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Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
1,4-diamino-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H9ClN2O3/c16-15(21)8-5-9(17)10-11(12(8)18)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17-18H2 |
InChI Key |
WQGHUOVEPPWOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)Cl)N |
Origin of Product |
United States |
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